molecular formula C20H26BrN3O2S B3298895 4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 898432-02-5

4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B3298895
CAS No.: 898432-02-5
M. Wt: 452.4 g/mol
InChI Key: GNFHHQVZARUNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para-position of the benzene ring and a complex ethyl-linked side chain containing a 4-methylpiperazine moiety and a p-tolyl group.

Properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O2S/c1-16-3-5-17(6-4-16)20(24-13-11-23(2)12-14-24)15-22-27(25,26)19-9-7-18(21)8-10-19/h3-10,20,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFHHQVZARUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, with the chemical formula C20_{20}H26_{26}BrN3_3O2_2S, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its interactions with biological systems and its therapeutic potential.

Chemical Structure and Properties

The compound's structure features a bromine atom substituted at the para position of a benzenesulfonamide moiety, linked to a piperazine derivative. The molecular weight is approximately 452.4 g/mol, and it is typically synthesized under controlled laboratory conditions to ensure high purity (usually around 95%) .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of sulfonamide derivatives, including this compound. In vitro assays have demonstrated that related compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of folate synthesis pathways, critical for bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that sulfonamide derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), with IC50_{50} values reflecting potent cytotoxic effects. For example, related compounds have shown IC50_{50} values in the micromolar range against MCF-7 cells, suggesting that structural modifications can enhance anticancer activity .

Pharmacokinetics and Binding Studies

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies involving human serum albumin (HSA) have revealed moderate to strong binding affinity, indicating that the compound may effectively circulate in the bloodstream . Spectroscopic analyses have shown interactions characterized by hydrophobic forces and hydrogen bonding, which are essential for drug efficacy.

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzenesulfonamide exhibited promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM .
  • Anticancer Screening : In vitro tests indicated that compounds similar to this compound showed significant inhibition of cancer cell proliferation, particularly against estrogen receptor-positive breast cancer cells .
  • Binding Affinity Studies : Research utilizing fluorescence quenching methods provided insights into the binding dynamics between HSA and the compound, revealing a binding constant indicative of strong interaction .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxicity in MCF-7 cell line
Binding AffinityModerate to strong with HSA

Scientific Research Applications

Pharmacological Potential
Research indicates that compounds similar to 4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide exhibit various biological activities:

  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, the presence of the piperazine ring may enhance binding to biological targets associated with cancer treatment .
  • Antimicrobial Effects : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown efficacy against a range of bacterial strains, making them candidates for developing new antibiotics .
  • Neurological Applications : The piperazine moiety is often linked to neuropharmacological effects. Research indicates that derivatives of piperazine can act as anxiolytics or antidepressants by modulating neurotransmitter systems.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The synthesis begins with the reaction of 4-methylpiperazine with appropriate halogenated tolyl compounds under basic conditions.
  • Coupling Reaction : The intermediate product is then coupled with a benzenesulfonamide derivative, utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the final compound.
  • Purification : The product is purified through techniques like column chromatography and recrystallization to obtain high-purity samples suitable for biological testing .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated various sulfonamide derivatives, including structural analogs of this compound. Results indicated that these compounds exhibited significant cytotoxic effects on several cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain compounds within this class showed promising activity against resistant bacterial strains, highlighting their potential use in treating infections caused by antibiotic-resistant pathogens .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its combination of a brominated benzenesulfonamide core, a p-tolyl group, and a 4-methylpiperazine side chain. Below is a comparison with key analogs from the evidence:

Compound Name Key Substituents Molecular Weight (approx.) Notable Features Reference
4-Bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide Bromo, 4-methylpiperazine, p-tolyl ~466 g/mol Potential solubility from piperazine Inferred
4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)benzenesulfonamide (11) Bis-sulfonamide, ethylene glycol linker ~428 g/mol Enhanced hydrophilicity via ethylene glycol
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Di-bromo, nitro group ~436 g/mol High reactivity for electrophilic substitution
TAS1553 (4-bromo-N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide) Bromo, oxadiazolone, fluorinated aryl ~535 g/mol Ribonucleotide reductase inhibition
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide Bromo, piperidine, methoxy, trimethylbenzene ~601 g/mol Hydrogen-bonding interactions in crystal packing

Key Observations :

  • Solubility and Bioavailability : The 4-methylpiperazine group in the target compound likely enhances water solubility compared to analogs with purely aromatic or lipophilic substituents (e.g., p-tolyl or trimethylbenzene in ) .
  • Biological Activity : While TAS1553 () contains a brominated benzenesulfonamide core, its oxadiazolone and fluorinated aryl groups confer distinct enzyme inhibitory properties, highlighting the role of side-chain diversity in target specificity .

Crystallographic and Intermolecular Interactions

Crystal structures of analogs (e.g., ) reveal that sulfonamide derivatives often engage in hydrogen bonding via the sulfonamide -SO₂NH- group and halogen/hydrophobic interactions. For instance:

  • : The crystal packing of a brominated sulfonamide-thiazole hybrid shows intermolecular N-H···O and C-H···π interactions, stabilizing the lattice .
  • : The title compound 4-bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with nitro and bromo groups influencing packing .

The target compound’s 4-methylpiperazine moiety may participate in hydrogen bonding or cation-π interactions, while the p-tolyl group could contribute to hydrophobic packing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. For example, analogous compounds (e.g., ) utilize alkynyl sulfonamide intermediates formed via Et2_2Zn-catalyzed hydroamination. Key steps include:

Bromination of the benzenesulfonamide precursor using Br2_2 or NBS under controlled conditions.

Coupling the brominated sulfonamide with a 4-methylpiperazine-containing ethylamine derivative via SN2 or Mitsunobu reactions.

Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) and recrystallization (e.g., hexane/EtOH systems) .

  • Critical Considerations : Monitor reaction progress using TLC (Rf_f values) and optimize stoichiometry to avoid byproducts like unreacted piperazine derivatives.

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., 300–500 MHz in CDCl3_3) identify aromatic protons (δ 7.15–7.67 ppm), piperazine CH2_2 signals (δ 2.35–3.50 ppm), and sulfonamide NH (~δ 8.0 ppm). 19^{19}F or 11^{11}B NMR may be used if fluorinated/boronated analogs are synthesized .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na+^+]+^+ at m/z 447.9967 in ).
  • FT-IR : Peaks at ~3259 cm1^{-1} (N-H stretch), 1642 cm1^{-1} (C=C), and 1169 cm1^{-1} (S=O) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), methanol, and aqueous buffers (e.g., PBS at pH 7.4). Analogous sulfonamides () show moderate solubility in chloroform and ethyl acetate.
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Piperazine moieties may hydrolyze under strongly acidic/basic conditions; stabilize with lyophilization or inert atmospheres .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo Kα radiation (λ = 0.71073 Å). For triclinic systems (e.g., : a = 13.6081 Å, b = 14.5662 Å), collect ω-scans with multi-scan absorption corrections (Tmin_{min} = 0.920) .
  • Refinement : SHELXL ( ) refines structures via least-squares minimization. Key parameters: R1_1 < 0.05, wR2_2 < 0.15. Analyze torsional angles (e.g., C-S-N-C) to confirm sulfonamide planarity and piperazine chair conformations .
    • Data Interpretation : Bond lengths (e.g., C-Br = 1.89–1.92 Å in ) and angles (e.g., S-N-C = 115–120°) validate hybridization states.

Q. What structure-activity relationships (SAR) guide its biological activity?

  • Methodological Answer :

  • Modular Modifications : Replace the bromine atom with Cl, CF3_3, or NO2_2 to assess electronic effects on target binding (e.g., ).
  • Piperazine Substitution : Compare 4-methylpiperazine with morpholine or thiomorpholine derivatives. In -hydroxyphenyl-piperazine analogs show enhanced receptor affinity.
  • Biological Assays : Use SPR (surface plasmon resonance) or fluorescence polarization to measure binding kinetics (Kd_d, IC50_{50}). For enzyme targets (e.g., kinases), perform inhibition assays with ATPγS competition .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The sulfonamide group often forms hydrogen bonds with catalytic lysines.
  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5–3.5 for optimal permeability), PSA (<90 Å2^2 for BBB penetration), and CYP450 inhibition profiles. MD simulations (e.g., GROMACS) assess aqueous stability .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values from multiple assays (e.g., vs. 19) while normalizing for cell line variability (e.g., HEK293 vs. HeLa).
  • Orthogonal Validation : Confirm target engagement via CETSA (cellular thermal shift assay) or CRISPR knockouts. For off-target effects, use proteome-wide affinity profiling (e.g., KinomeScan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
Reactant of Route 2
4-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.